methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
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Overview
Description
Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of pyrazolopyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions of pyrazolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .
Scientific Research Applications
Synthesis of Heterocyclic Systems
A common theme in the applications of similar compounds involves the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized as a reagent for the preparation of various heterocyclic systems, demonstrating the versatility of similar compounds in synthesizing complex structures with potential biological activity (R. Toplak et al., 1999).
Hydrogen-bonded Supramolecular Structures
The structural analysis of similar compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate , reveals intricate hydrogen-bonded supramolecular structures. These studies contribute to understanding the molecular interactions and properties of these compounds, which can be critical in designing materials with specific functionalities (J. Portilla et al., 2007).
Tubulin Polymerization Inhibitors
Research on indenopyrazoles, compounds with a similar structural motif, has identified potent antiproliferative activity against human cancer cells by inhibiting tubulin polymerization. This highlights the potential of using similar compounds in cancer therapy, underscoring the importance of structural modifications in enhancing biological activity (Hidemitsu Minegishi et al., 2015).
Mesophase Behavior of Phenyl Azo Benzoates
The study of mesophase behavior of laterally methyl-substituted phenyl azo benzoates provides insights into the impact of structural variations on liquid crystalline properties. Such research is fundamental in developing materials for advanced display technologies and optoelectronic applications (M. Naoum et al., 2011).
Future Directions
Properties
IUPAC Name |
methyl 4-[(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15(2)20-19-13-24-27(18-7-5-4-6-8-18)21(19)22(28)26(25-20)14-16-9-11-17(12-10-16)23(29)30-3/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVXPHEVWZINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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